

# A Technical Guide to the Physical Properties of 4-Cyanobenzophenone

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 4-Benzoylbenzonitrile

Cat. No.: B072303

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

4-Cyanobenzophenone is a substituted aromatic ketone of significant interest in various fields of chemical research, including organic synthesis, photochemistry, and materials science. Its bifunctional nature, possessing both a benzoyl and a nitrile group, makes it a versatile building block for the synthesis of more complex molecules and a subject of study for its electronic and photophysical properties. This technical guide provides a comprehensive overview of the core physical properties of 4-cyanobenzophenone, supported by experimental data and detailed methodologies.

## Core Physical and Chemical Properties

The fundamental physical and chemical identifiers for 4-cyanobenzophenone are summarized in the table below.

Property	Value
IUPAC Name	4-benzoylbenzonitrile
CAS Number	1503-49-7
Molecular Formula	C <sub>14</sub> H <sub>9</sub> NO
Molecular Weight	207.23 g/mol
Appearance	White to cream to pale yellow crystalline powder.[1][2]
Melting Point	108.0-115.0 °C.[1]
Boiling Point (Calculated)	734.01 K (460.86 °C)
Solubility	Insoluble in water.[2][3]
SMILES	O=C(C1=CC=CC=C1)C1=CC=C(C=C1)C#N

## Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and characterization of 4-cyanobenzophenone. The following tables summarize its key spectroscopic features.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

The <sup>1</sup>H and <sup>13</sup>C NMR spectra of 4-cyanobenzophenone provide detailed information about its molecular structure. The data presented below was obtained in a CDCl<sub>3</sub> solvent.[4]

<sup>1</sup>H NMR (400 MHz, CDCl<sub>3</sub>)

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Integration	Assignment
7.88	d	8.8	2H	Aromatic (H2', H6')
7.81-7.77	m	-	4H	Aromatic (H2, H6, H3', H5')
7.65	t	7.6	1H	Aromatic (H4)
7.52	t	7.6	2H	Aromatic (H3, H5)

$^{13}\text{C}$  NMR (100 MHz,  $\text{CDCl}_3$ )

Chemical Shift ( $\delta$ , ppm)	Assignment
194.5	C=O
140.7	Aromatic (C1')
135.9	Aromatic (C1)
132.8	Aromatic (C4)
131.7	Aromatic (C2', C6')
129.7	Aromatic (C2, C6)
129.5	Aromatic (C3', C5')
128.1	Aromatic (C3, C5)
117.5	CN
115.2	Aromatic (C4')

## Infrared (IR) Spectroscopy

The IR spectrum of 4-cyanobenzophenone exhibits characteristic absorption bands corresponding to its functional groups.

Wavenumber (cm <sup>-1</sup> )	Functional Group
~2230	C≡N (Nitrile)
~1660	C=O (Ketone)
~1600, ~1450	C=C (Aromatic)
~3100-3000	C-H (Aromatic)

## Experimental Protocols

### Melting Point Determination

The melting point of a solid organic compound is a key indicator of its purity.

Apparatus:

- Melting point apparatus (e.g., Mel-Temp)
- Capillary tubes (sealed at one end)
- Spatula
- Mortar and pestle (if sample is not a fine powder)

Procedure:

- Ensure the 4-cyanobenzophenone sample is dry and finely powdered.<sup>[5]</sup> If necessary, gently grind the crystals in a mortar.
- Introduce a small amount of the powdered sample into the open end of a capillary tube.
- Tap the sealed end of the capillary tube on a hard surface to pack the sample into the bottom. The packed sample should be 2-3 mm high.<sup>[6]</sup>
- Place the capillary tube in the heating block of the melting point apparatus.

- Heat the sample rapidly to obtain an approximate melting point range.
- Allow the apparatus to cool.
- Prepare a new sample and heat it again, this time slowly (1-2 °C per minute) as the temperature approaches the previously determined approximate melting point.[7][8]
- Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a liquid (completion of melting). This is the melting point range.[6]

## Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule. For a solid sample like 4-cyanobenzophenone, the KBr pellet method or Attenuated Total Reflectance (ATR) are common techniques.

### a) KBr Pellet Method

Apparatus:

- FTIR spectrometer
- Agate mortar and pestle
- KBr press and die set
- Spatula
- Spectroscopic grade KBr powder

Procedure:

- Thoroughly dry the KBr powder to remove any moisture, which can interfere with the spectrum.
- In an agate mortar, grind 1-2 mg of 4-cyanobenzophenone with approximately 100-200 mg of dry KBr powder.[9] The mixture should be homogenous and have a fine, consistent

texture.

- Transfer the mixture to the die set of a KBr press.
- Apply pressure to the die set to form a thin, transparent pellet.
- Place the pellet in the sample holder of the FTIR spectrometer.
- Acquire the background spectrum of the empty sample compartment.
- Acquire the IR spectrum of the sample.

#### b) Attenuated Total Reflectance (ATR) Method

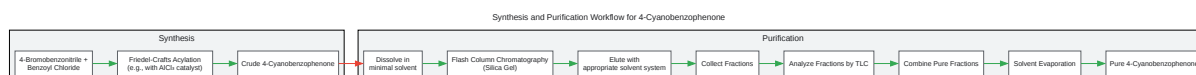
Apparatus:

- FTIR spectrometer with an ATR accessory
- Spatula

Procedure:

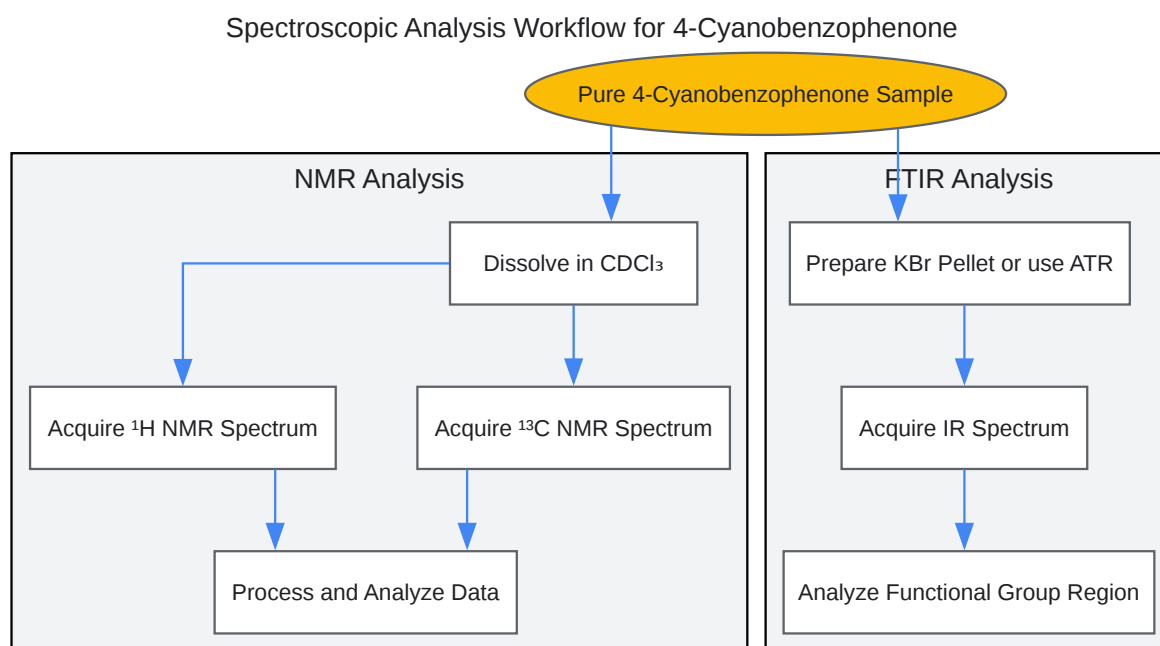
- Acquire a background spectrum with the clean, empty ATR crystal.
- Place a small amount of the 4-cyanobenzophenone powder directly onto the ATR crystal.
- Apply pressure using the ATR's pressure arm to ensure good contact between the sample and the crystal.
- Acquire the IR spectrum of the sample.
- Clean the ATR crystal thoroughly after the measurement.

## Visualizations



[Click to download full resolution via product page](#)

Caption: A general workflow for the synthesis and purification of 4-cyanobenzophenone.



[Click to download full resolution via product page](#)

Caption: Workflow for the spectroscopic characterization of 4-cyanobenzophenone.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. 4-Aminobenzophenone | C<sub>13</sub>H<sub>11</sub>NO | CID 14346 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. rsc.org [rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 6. beilstein-journals.org [beilstein-journals.org]
- 7. agilent.com [agilent.com]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [A Technical Guide to the Physical Properties of 4-Cyanobenzophenone]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b072303#physical-properties-of-4-cyanobenzophenone]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)



# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)